An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry. The strategic placement of the fluorine and iodine atoms on the imidazo[1,2-a]pyridine scaffold offers unique opportunities for the synthesis of diverse and complex molecules with potential therapeutic applications. The imidazo[1,2-a]pyridine core itself is a privileged scaffold found in several marketed drugs, highlighting its significance in pharmaceutical research.[1][2] This document will delve into the synthesis, reactivity, and spectroscopic characterization of this versatile compound, providing field-proven insights and detailed experimental protocols.
Synthesis of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine
The synthesis of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine is a two-step process that begins with the formation of the 8-fluoroimidazo[1,2-a]pyridine core, followed by regioselective iodination at the C3 position.
Step 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine
The foundational 8-fluoroimidazo[1,2-a]pyridine scaffold can be synthesized from commercially available 2-amino-3-fluoropyridine. The classical approach involves the condensation of this aminopyridine with a suitable C2 synthon, such as chloroacetaldehyde.[3]
Experimental Protocol:
-
To a solution of 2-amino-3-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, for example, a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-fluoroimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices: The use of an excess of chloroacetaldehyde ensures the complete consumption of the starting aminopyridine. The reflux condition provides the necessary thermal energy to drive the condensation and subsequent cyclization. The final basic workup is crucial to neutralize any excess acid and to deprotonate the product, facilitating its extraction into the organic phase.
Diagram of the Synthetic Workflow for 8-Fluoroimidazo[1,2-a]pyridine:
Caption: Synthetic workflow for 8-Fluoroimidazo[1,2-a]pyridine.
Step 2: Iodination of 8-Fluoroimidazo[1,2-a]pyridine
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. This allows for the regioselective introduction of an iodine atom. A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS).[4]
Experimental Protocol:
-
Dissolve 8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-Fluoro-3-iodoimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices: The use of NIS provides a mild and selective source of electrophilic iodine. Conducting the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. The aqueous sodium thiosulfate quench is a standard procedure to neutralize any remaining NIS and elemental iodine.
Diagram of the Iodination Workflow:
Caption: Iodination of 8-Fluoroimidazo[1,2-a]pyridine.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₄FIN₂ |
| Molecular Weight | 262.03 g/mol |
| Appearance | Likely a solid at room temperature, possibly off-white to yellow. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
| CAS Number | 1211579-45-1[5] |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic characteristics based on the analysis of similar imidazo[1,2-a]pyridine derivatives.[6][7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the bicyclic ring system. The fluorine atom at the 8-position will likely cause splitting of the adjacent proton signal (H7). The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the imidazo[1,2-a]pyridine core. The carbon atom bearing the iodine (C3) will likely appear at a relatively upfield chemical shift due to the heavy atom effect. The C-F coupling will be observable for the carbon atom directly attached to the fluorine (C8) and potentially for adjacent carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 262. The isotopic pattern of iodine (a single stable isotope at 127 amu) will be evident.
Chemical Reactivity: A Versatile Substrate for Cross-Coupling Reactions
The C-I bond at the 3-position of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable intermediate in the synthesis of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. 3-Iodoimidazo[1,2-a]pyridines are known to be excellent substrates for this reaction.[10][11]
Experimental Protocol (Representative):
-
To a reaction vessel, add 8-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The use of an aqueous solvent mixture often enhances the reaction rate and efficiency. Degassing is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura coupling of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Experimental Protocol (Representative):
-
To a reaction flask, add 8-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).
-
Add a suitable solvent, typically an amine base such as triethylamine or diisopropylamine, which also serves as the base for the reaction.
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. The amine solvent acts as both the reaction medium and the base required for the deprotonation of the terminal alkyne.
Diagram of the Sonogashira Coupling Workflow:
Caption: Sonogashira coupling of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.
Experimental Protocol (Representative):
-
In a glovebox or under an inert atmosphere, combine 8-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst and a phosphine ligand to facilitate the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the amine. The reaction is highly sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous conditions.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Buchwald-Hartwig amination of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine.
Conclusion
8-Fluoro-3-iodoimidazo[1,2-a]pyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward two-step sequence from commercially available starting materials. The presence of the iodo group at the C3 position provides a reactive handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse functionalities, enabling the rapid generation of compound libraries for biological screening. The fluorine atom at the C8 position can also impart desirable pharmacokinetic properties to the final molecules. This guide has provided a detailed overview of the synthesis and reactivity of this important intermediate, offering practical protocols and insights to aid researchers in its effective utilization.
References
-
Bollini, M., González, M., & Bruno, A. M. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate. Retrieved from [Link]
-
Bhutia, S., Bhutia, P. D., & Pradhan, S. K. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(2), 4345–4354. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Kuş, C., Ayhan-Kilcigil, G., Can-Eke, B., Iscan, M., & Erol, K. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(9), 894–903. [Link]
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565–2573. [Link]
-
PubMed. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Mondal, S., Das, S., & Ghorai, M. K. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(41), 23788–23792. [Link]
-
Sharma, V., Kumar, V., & Singh, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165–204. [Link]
-
Sastry, M. S., & Manhas, M. S. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355. [Link]
-
Ghavami, H., & Ghavami, S. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17947–17955. [Link]
-
GSRS. (n.d.). 3-(4-(8-FLUOROQUINOLINE)IMIDAZOLE(1,2-A)PYRIDINE-7-(1-PHENYL-4-(1-(4-METHYL PIPERAZINE). Retrieved from [Link]
-
Wang, Z., Li, Y., & Zhang, Q. (2015). Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. HETEROCYCLES, 91(11), 2086. [Link]
-
Guchhait, S. K., & Kashyap, M. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36473–36481. [Link]
-
Kashyap, M., & Guchhait, S. K. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36473–36481. [Link]
-
de la Torre, D., & Sharma, U. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(40), 23753–23773. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives [mdpi.com]
- 4. 8-BENZYLOXY-3-IODO-IMIDAZO[1,2-A]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 8-Fluoro-3-iodo-imidazo[1,2-a]pyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 6. sciensage.info [sciensage.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
